

# Technical Monograph: 2-Chloro-3,6-difluorocinnamic Acid

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## Compound of Interest

Compound Name: 2-Chloro-3,6-difluorocinnamic acid

CAS No.: 261762-48-5

Cat. No.: B1588211

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CAS Number: 261762-48-5 Document Type: Technical Application Guide Version: 2.0 (2026)

## Executive Summary

**2-Chloro-3,6-difluorocinnamic acid** is a highly specialized fluorinated building block used primarily in the synthesis of bioactive heterocyclic compounds. Its unique substitution pattern—featuring a chlorine atom at the C2 position and fluorine atoms at C3 and C6—imparts specific electronic and steric properties ideal for modulating metabolic stability and lipophilicity in drug candidates.[2] This guide outlines its chemical identity, validated synthesis protocols, and utility in developing antimicrobial and anti-inflammatory scaffolds.[2]

## Chemical Identity & Physical Properties

This compound belongs to the class of phenylpropanoids, specifically halogenated cinnamic acids.[2] The electron-withdrawing fluorine substituents significantly lower the pKa of the carboxylic acid relative to unsubstituted cinnamic acid, enhancing its capacity for hydrogen bonding in active sites.

## Table 1: Physicochemical Specifications

Property	Specification
CAS Number	261762-48-5
IUPAC Name	(E)-3-(2-Chloro-3,6-difluorophenyl)prop-2-enoic acid
Molecular Formula	C <sub>9</sub> H <sub>5</sub> ClF <sub>2</sub> O <sub>2</sub>
Molecular Weight	218.58 g/mol
Appearance	White to off-white crystalline solid
Solubility	Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in water
Melting Point	Typically >140°C (predicted based on structural analogs)
pKa (Predicted)	~3.5 (Acidic due to F-substitution)

## Synthetic Methodologies

The synthesis of **2-Chloro-3,6-difluorocinnamic acid** is most reliably achieved via the Knoevenagel Condensation or the Heck Coupling reaction. The choice of pathway depends on the availability of starting materials (aldehyde vs. aryl halide).[2]

## Validated Protocol: Knoevenagel Condensation (Preferred)

This route is preferred for scale-up due to mild conditions and high atom economy.[2]

Precursors:

- Substrate: 2-Chloro-3,6-difluorobenzaldehyde (CAS 261762-39-4)[3]
- Reagent: Malonic Acid[2]
- Catalyst: Piperidine (base) in Pyridine (solvent)[2]

Step-by-Step Protocol:

- Charge: In a round-bottom flask equipped with a reflux condenser, dissolve 2-Chloro-3,6-difluorobenzaldehyde (1.0 eq) and Malonic acid (1.2 eq) in Pyridine (5-10 volumes).
- Catalysis: Add catalytic Piperidine (0.1 eq).
- Reaction: Heat the mixture to 80–100°C for 4–6 hours. Evolution of CO<sub>2</sub> indicates decarboxylation is proceeding.[2]
- Quench: Cool the reaction mixture to 0°C and pour into ice-cold 1M HCl. The acidic environment ensures protonation of the carboxylate.[2]
- Isolation: The product precipitates as a white solid.[2] Filter and wash with cold water.[2]
- Purification: Recrystallize from Ethanol/Water (1:1) to remove traces of unreacted aldehyde. [2]

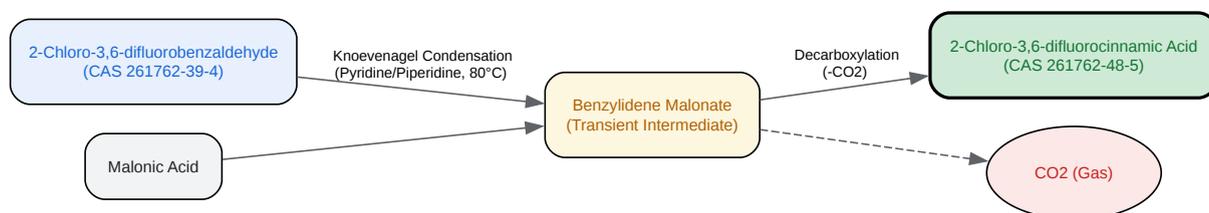
## Alternative Route: Heck Reaction

Useful when the aryl aldehyde is unavailable but the aryl halide is accessible.[2]

- Substrate: 1-Bromo-2-chloro-3,6-difluorobenzene
- Reagent: Acrylic Acid[2]
- Catalyst: Pd(OAc)<sub>2</sub> / PPh<sub>3</sub>[2]
- Base: Triethylamine[2]

## Reaction Pathway Visualization

The following diagram illustrates the retrosynthetic logic and forward synthesis pathways, highlighting the critical decarboxylation step in the Knoevenagel route.



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Figure 1: Synthetic pathway from aldehyde precursor via Knoevenagel condensation.[4][5]

## Applications in Drug Discovery

**2-Chloro-3,6-difluorocinnamic acid** serves as a critical "warhead" precursor and scaffold builder. Its applications are driven by the bioisosteric replacement of hydrogen with fluorine, which blocks metabolic hot spots and modulates lipophilicity.[2]

## Pharmacophore Development

- **Quinolone Antibiotics:** The cinnamic acid moiety can be cyclized to form fluorinated quinolone cores, a class of broad-spectrum antibiotics.[2] The 3,6-difluoro pattern is specific for enhancing potency against Gram-positive bacteria.
- **Indole Derivatives:** Through nitration and subsequent cyclization (Cadogan synthesis), this acid converts to substituted indoles, which are privileged structures in oncology (e.g., kinase inhibitors).[2]
- **Covalent Inhibitors:** The -unsaturated carboxylic acid motif can be converted to acrylamides, serving as Michael acceptors for targeting cysteine residues in enzymes (e.g., EGFR, BTK).

## Experimental Workflow: Amide Coupling

To utilize this compound in library synthesis, it is often converted to an amide.[2]

Protocol:

- Activation: Dissolve acid (1.0 eq) in DCM. Add HATU (1.1 eq) and DIPEA (2.0 eq).[2] Stir for 15 min.
- Coupling: Add the amine partner (e.g., an aniline or piperazine derivative).[2]
- Completion: Stir at RT for 2-4 hours. Monitor by LC-MS.[2]

## Handling & Safety (GHS)

Signal Word:WARNING

Hazard Class	Code	Statement
Skin Irritation	H315	Causes skin irritation.[2][6]
Eye Irritation	H319	Causes serious eye irritation. [2]
STOT-SE	H335	May cause respiratory irritation.[2]

Precautions:

- Handle in a fume hood to avoid inhalation of dust.[2]
- Wear nitrile gloves and safety goggles.[2]
- Store in a cool, dry place away from strong oxidizing agents.[2]

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